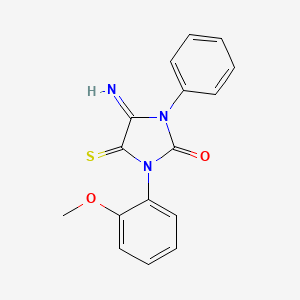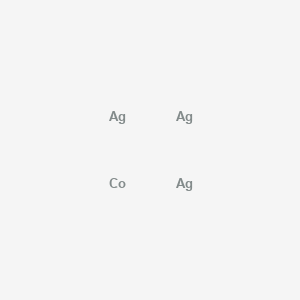
Cobalt;silver
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cobalt;silver is a compound that combines the properties of cobalt and silver, two transition metals known for their unique chemical and physical characteristics. Cobalt is a hard, lustrous, bluish-gray metal with high thermostability and magnetic properties . Silver, on the other hand, is a soft, white, lustrous metal with the highest electrical and thermal conductivity of any metal . The combination of these two metals results in a compound with a wide range of applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
The preparation of cobalt;silver nanoparticles can be achieved through various synthetic routes. One common method involves the co-precipitation technique, where cobalt and silver salts are dissolved in a suitable solvent and then precipitated using a reducing agent . Another method is the sol-gel process, which involves the hydrolysis and condensation of metal alkoxides to form a gel, followed by drying and calcination to obtain the desired nanoparticles . Industrial production methods often involve the use of high-temperature reduction processes and electrochemical deposition techniques .
Analyse Chemischer Reaktionen
Cobalt;silver undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, cobalt can react with oxygen to form cobalt oxide, while silver can react with halogens to form silver halides . Common reagents used in these reactions include sulfuric acid, hydrochloric acid, and ammonia . The major products formed from these reactions include cobalt(II) oxide, cobalt(III) oxide, silver chloride, and silver bromide .
Wissenschaftliche Forschungsanwendungen
Cobalt;silver has numerous scientific research applications due to its unique properties. In chemistry, it is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions . In biology, this compound nanoparticles have shown antimicrobial activity against a wide range of bacteria, making them useful in the development of antibacterial agents . In medicine, this compound nanoparticles are used in drug delivery systems and as contrast agents in magnetic resonance imaging (MRI) . In industry, this compound is used in the production of high-performance batteries, magnetic materials, and electronic devices .
Wirkmechanismus
The mechanism of action of cobalt;silver nanoparticles involves multiple pathways. The antimicrobial activity of this compound is primarily due to the generation of reactive oxygen species (ROS) that damage bacterial cell membranes and DNA . Additionally, this compound nanoparticles can interact with proteins and enzymes, disrupting their normal function and leading to cell death . The molecular targets of this compound include bacterial cell walls, membranes, and intracellular components .
Vergleich Mit ähnlichen Verbindungen
Cobalt;silver can be compared with other similar compounds, such as cobalt oxide, silver oxide, and cobalt ferrite. While cobalt oxide and silver oxide have similar antimicrobial properties, this compound nanoparticles exhibit enhanced activity due to the synergistic effects of both metals . Cobalt ferrite, on the other hand, is known for its magnetic properties and is used in applications such as magnetic resonance imaging and drug delivery . The unique combination of cobalt and silver in this compound nanoparticles provides a balance of antimicrobial and magnetic properties, making it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
355378-59-5 |
|---|---|
Molekularformel |
Ag3Co |
Molekulargewicht |
382.538 g/mol |
IUPAC-Name |
cobalt;silver |
InChI |
InChI=1S/3Ag.Co |
InChI-Schlüssel |
CFTVNCSSKFXUJB-UHFFFAOYSA-N |
Kanonische SMILES |
[Co].[Ag].[Ag].[Ag] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


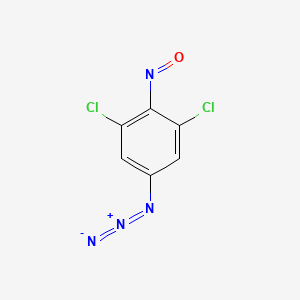
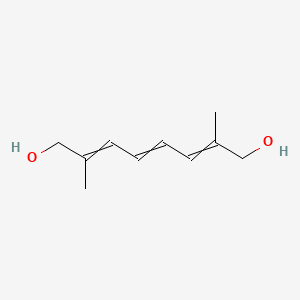
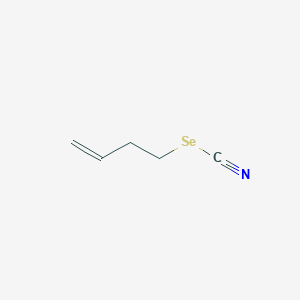
![3-(4-Methylanilino)benzo[b][1,6]naphthyridine-4-carbonitrile](/img/structure/B14240078.png)
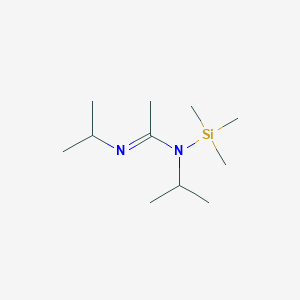
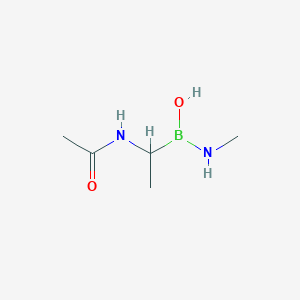
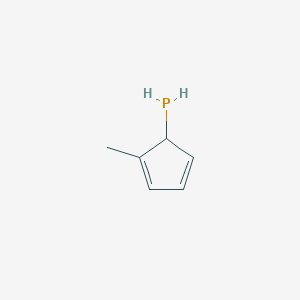
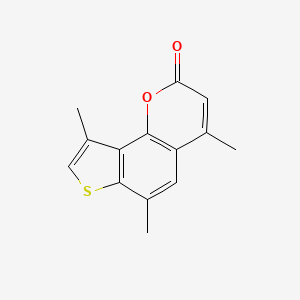
![[(4-Methylnaphthalen-1-yl)methyl]propanedioic acid](/img/structure/B14240108.png)
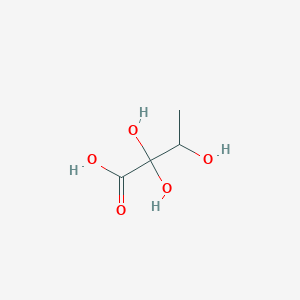
![N-[5-(2-Cyclopentylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-N,6-dimethylnicotinamide](/img/structure/B14240115.png)
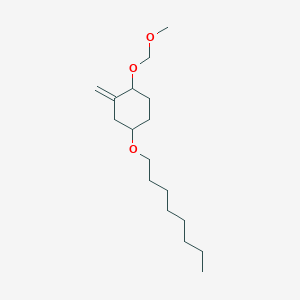
![N-[(Oxiran-2-yl)methyl]-N,N-dipropylpropan-1-aminium chloride](/img/structure/B14240123.png)
